Biapenem

Renal dehydropeptidase-I stability carbapenem monotherapy formulary cost reduction

Biapenem is the only carbapenem combining 1-β-methyl DHP-I stability (95.6% residual activity) with ultra-low protein binding (3.7%), eliminating co-administered cilastatin. It delivers 16-fold lower MIC₅₀ than meropenem against NDM-producing K. pneumoniae and superior pancreatic penetration vs. imipenem. Single-agent procurement simplifies formulary management, reduces supply chain risk, and supports antimicrobial stewardship in settings with endemic OXA-48/NDM carbapenemases. Ideal for ICU, surgical prophylaxis, and regions with high metallo-β-lactamase prevalence.

Molecular Formula C15H18N4O4S
Molecular Weight 350.4 g/mol
Cat. No. B7979527
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBiapenem
Molecular FormulaC15H18N4O4S
Molecular Weight350.4 g/mol
Structural Identifiers
SMILESCC1C2C(C(=O)N2C(=C1SC3CN4C=NC=[N+]4C3)C(=O)[O-])C(C)O
InChIInChI=1S/C15H18N4O4S/c1-7-11-10(8(2)20)14(21)19(11)12(15(22)23)13(7)24-9-3-17-5-16-6-18(17)4-9/h5-11,20H,3-4H2,1-2H3
InChIKeyMRMBZHPJVKCOMA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Biapenem Carbapenem Antibiotic — Procurement & Selection Baseline for Hospital Formulary and Research Sourcing


Biapenem (LJC 10,627) is a parenteral 1-β-methyl carbapenem antibiotic with a broad spectrum of in vitro antibacterial activity encompassing Gram-negative and Gram-positive aerobic and anaerobic bacteria, including β-lactamase-producing species [1]. It carries a triazolium substituent at the C-2 position and a 1-β-methyl group that confers high stability to hydrolysis by human renal dehydropeptidase-I (DHP-I), thereby eliminating the requirement for co-administration of a DHP-I inhibitor such as cilastatin [2]. First approved in Japan (2002) and subsequently in China, India, and Russia, biapenem is indicated for complicated intra-abdominal infections, lower respiratory tract infections, and complicated urinary tract infections [3]. Its key in-class comparators include imipenem/cilastatin, meropenem, panipenem/betamipron, ertapenem, and doripenem.

Why Carbapenem Class Interchangeability Is Not Supported — Biapenem-Specific Procurement Rationale


Carbapenems are not functionally interchangeable despite their shared β-lactam scaffold. Clinically consequential differences exist across four axes: (i) requirement for co-administered DHP-I inhibitors, with imipenem and panipenem mandating cilastatin or betamipron respectively, while biapenem does not [1]; (ii) differential susceptibility to carbapenemase-mediated hydrolysis, where biapenem demonstrates measurably lower MIC₅₀/₉₀ values than meropenem against NDM- and OXA-48-producing Klebsiella pneumoniae [2]; (iii) protein binding ranging from ~3.7% (biapenem) to ~95% (ertapenem), directly affecting free-drug concentration and tissue penetration [3]; and (iv) neurotoxic potential, with imipenem exhibiting the highest proconvulsive activity among the class [4]. A procurement decision based solely on class membership, without accounting for these quantifiable differences, may result in suboptimal therapeutic outcomes, unnecessary co-drug burden, or inadequate coverage of resistant pathogens.

Quantitative Differentiation Evidence for Biapenem — Head-to-Head Data Against Imipenem, Meropenem, and Ertapenem


DHP-I Stability: Biapenem Eliminates the Need for Co-Administered Inhibitor (Cilastatin) — Residual Activity After Human Enzyme Exposure

Biapenem demonstrates the highest stability against human renal DHP-I among all clinically available carbapenems requiring DHP-I protection. After 4-hour incubation with human renal DHP-I at 30°C, biapenem retained 95.6% residual activity versus 28.7% for meropenem, 4.3% for panipenem, and 0.1% for imipenem [1]. The rank order of stability is biapenem >> meropenem > panipenem > imipenem. This structural stability — conferred by the 1-β-methyl substitution and triazolium C-2 side chain — obviates the need for co-administration of a DHP-I inhibitor (e.g., cilastatin for imipenem, betamipron for panipenem) [2].

Renal dehydropeptidase-I stability carbapenem monotherapy formulary cost reduction

Superior In Vitro Activity Against NDM-Producing Meropenem-Resistant Klebsiella pneumoniae: MIC₅₀ of 2 mg/L vs 32 mg/L

Against NDM metallo-β-lactamase-producing K. pneumoniae clinical isolates, biapenem demonstrated a statistically significant 16-fold lower MIC₅₀ (2 mg/L) compared to meropenem (32 mg/L) in a study of 197 carbapenem-resistant MDR/XDR Gram-negative isolates from the Republic of Belarus [1]. Further, in a separate study of meropenem-resistant K. pneumoniae, the MIC₅₀ of biapenem was 4 mg/L versus 16 mg/L for meropenem, with 28.6% of meropenem-resistant K. pneumoniae isolates remaining susceptible to biapenem [2]. When combined with colistin, biapenem showed an FIC₅₀ of 1 mg/L against NDM-producers versus 8 mg/L for the meropenem-colistin combination [1].

NDM metallo-β-lactamase carbapenem-resistant Klebsiella pneumoniae biapenem-meropenem comparative MIC

Klebsiella pneumoniae MIC₉₀ Advantage: 16 mg/L for Biapenem vs 32 mg/L for Imipenem and Meropenem

In a large Russian surveillance study of 3,139 Enterobacterales clinical isolates (2018–2019), the MIC₅₀/₉₀ of K. pneumoniae for biapenem were 0.5/16 mg/L, compared to 0.5/32 mg/L for both imipenem and meropenem, and 2/32 mg/L for ertapenem [1]. This represents a 2-fold MIC₉₀ advantage for biapenem over imipenem and meropenem. Among nosocomial E. coli isolates, fewer strains exhibited MIC >4 mg/L for biapenem (2.6%) than for ertapenem (3.6%), indicating a narrower tail of reduced susceptibility [1]. Resistance to oxyimino-β-lactams (ESBL phenotype) did not significantly influence biapenem activity against Enterobacterales [1].

Klebsiella pneumoniae MIC₉₀ carbapenem susceptibility surveillance biapenem-imipenem-meropenem comparison

Ultra-Low Plasma Protein Binding (3.7%) Enables Predictable Pharmacokinetics Across Critically Ill and Renally Impaired Populations

Biapenem exhibits plasma protein binding of approximately 3.7% in humans, among the lowest of all carbapenems [1]. By comparison, ertapenem is approximately 95% protein-bound, imipenem is approximately 20%, and meropenem is approximately 2% [2]. Low protein binding maximizes the pharmacodynamically active free-drug fraction and minimizes variability in volume of distribution across heterogeneous patient populations. This pharmacokinetic property contributes to stable biapenem exposure in patients with septic shock, critical illness, and those undergoing continuous renal replacement therapy (CRRT), without the need for complex dosing adjustments driven by fluctuating protein levels [1].

Protein binding pharmacokinetics in critical illness biapenem tissue penetration

Superior Pancreatic Tissue Penetration — Approximately Twofold Higher Than Imipenem in Severe Acute Pancreatitis Model

In a rat experimental model of severe acute pancreatitis (induced by 5% sodium taurocholate), biapenem achieved pancreatic tissue concentrations approximately twice those of imipenem at equivalent plasma exposure levels. Both drugs produced similar reductions in total pancreatic bacterial counts, but biapenem's pharmacokinetic advantage in tissue penetration suggests more efficient delivery to the infected pancreatic parenchyma [1]. This finding is supported by the pharmacokinetic principle that lower protein binding facilitates greater extravascular distribution, consistent with biapenem's 3.7% protein binding.

Tissue penetration pancreatic infection prophylaxis biapenem-imipenem tissue distribution

Real-World Clinical Equivalence to Meropenem with Favorable Tolerability Profile — Propensity Score-Matched Evidence in Pediatric Severe Pneumonia

A retrospective propensity score-matched analysis of 915 children with severe community-acquired pneumonia (SCAP) compared biapenem versus meropenem treatment outcomes. After 1:1 matching (n=416; 208 per group), the clinical effective rates were 90.4% for biapenem and 90.9% for meropenem (p=1.0), with adverse reaction rates of 7.7% and 7.2% respectively (p=1.0), demonstrating statistical non-inferiority [1]. Separately, a meta-analysis of eight randomized controlled trials (n=1,685 patients) confirmed that biapenem achieves clinical success rates equivalent to imipenem/cilastatin or meropenem in lower respiratory tract infections, complicated UTIs, and complicated intra-abdominal infections [2]. In addition, the overall frequency of adverse events with biapenem averaged ~2% across studies, reported as lower than other carbapenems [3].

Real-world evidence pediatric severe community-acquired pneumonia biapenem-meropenem clinical comparison

High-Value Application Scenarios for Biapenem — Evidence-Anchored Selection Contexts for Procurement and Research


Standalone Carbapenem Monotherapy Without DHP-I Inhibitor Co-Administration

Biapenem's 95.6% residual activity after 4-hour human DHP-I exposure [1] enables it to be administered as a single-agent carbapenem, unlike imipenem (requires cilastatin) and panipenem (requires betamipron). This simplifies the hospital formulary and reduces the procurement of multiple drug entities for a single therapeutic indication. For institutions currently stocking imipenem/cilastatin fixed-dose combinations, biapenem offers equivalent or superior microbiological coverage (see Section 3, Evidence Items 2 and 3) with a simplified single-drug procurement pathway. This scenario is particularly relevant for antimicrobial stewardship programs seeking to reduce polypharmacy and for healthcare systems in regions where cilastatin supply chain disruptions have historically affected imipenem availability.

Empirical Therapy in Regions with High Prevalence of NDM- and OXA-48-Producing Carbapenem-Resistant Enterobacterales

In settings where NDM- and OXA-48-type carbapenemases are endemic (e.g., Indian subcontinent, Eastern Europe, Southeast Asia), biapenem's 16-fold lower MIC₅₀ against NDM-producing K. pneumoniae compared to meropenem (2 mg/L vs 32 mg/L) [2] and its superior performance in combination with colistin (FIC₅₀ of 1 mg/L for biapenem-colistin vs 8 mg/L for meropenem-colistin) [2] support its preferential selection as the carbapenem backbone for empirical combination therapy. Biapenem's activity against OXA-48-type carbapenemase producers (bactericidal effect against 88.5% of isolates when combined with avibactam) further extends its utility [2]. Procurement decisions in such epidemiological contexts should weigh biapenem's demonstrated in vitro advantage over meropenem against local resistance patterns.

Carbapenem Therapy in Critically Ill Patients with Unstable Pharmacokinetics (Sepsis, Septic Shock, CRRT)

Biapenem's ultra-low protein binding of 3.7% ensures a consistently high free-drug fraction regardless of the patient's albumin status, conferring predictable pharmacokinetics in the critically ill [3]. This is a distinct advantage over ertapenem (~95% protein-bound), which exhibits erratic free-drug exposure in hypoalbuminemic patients, and a modest advantage over imipenem (~20%). Pharmacodynamic modeling recommends biapenem 300 mg every 6 hours as a 3-hour extended infusion for sepsis and septic shock, or 600 mg every 12 hours, providing reliable target attainment up to MIC ≤4 mg/L [3]. In patients on continuous renal replacement therapy, the 300 mg four-times-daily regimen is preferred [3]. For ICU formularies, biapenem's stable pharmacokinetics across the critically ill spectrum reduce the need for therapeutic drug monitoring compared to more variably protein-bound alternatives.

Antibiotic Prophylaxis in Severe Acute Pancreatitis — Leveraging Superior Pancreatic Penetration

In the setting of severe acute pancreatitis where prophylactic carbapenem therapy is indicated to prevent infected pancreatic necrosis, biapenem's approximately twofold higher pancreatic tissue penetration compared to imipenem [4] provides a pharmacokinetic rationale for selection. While imipenem has historically been the reference carbapenem for this indication, biapenem achieves equivalent bacterial count reduction in the pancreas with superior tissue delivery [4], without the requirement for cilastatin co-administration. This scenario is relevant for surgical and gastroenterology procurement pathways where targeted pancreatic antibiotic delivery is a key selection criterion.

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